7-Fluorospiro[chromane-3,4'-piperidine] hydrochloride
Description
7-Fluorospiro[chromane-3,4'-piperidine] hydrochloride is a spirocyclic compound featuring a chromane ring fused to a piperidine moiety via a spiro junction at position 3 of the chromane and position 4' of the piperidine.
Properties
IUPAC Name |
7-fluorospiro[2,4-dihydrochromene-3,4'-piperidine];hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO.ClH/c14-11-2-1-10-8-13(3-5-15-6-4-13)9-16-12(10)7-11;/h1-2,7,15H,3-6,8-9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEPLBCUSRUFBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC3=C(C=C(C=C3)F)OC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.73 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chromane-First Approach
Construct the fluorinated chromane scaffold before forming the piperidine ring.
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Fluorinated Chromane Synthesis :
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Spirocyclization with Piperidine Precursors :
Piperidine-First Approach
Build the piperidine ring early, followed by chromane annulation.
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Piperidine Intermediate Preparation :
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Chromane Ring Closure :
Detailed Synthetic Protocols
Method A: Sequential Alkylation-Cyclization
Step 1: Synthesis of 7-Fluoro-3-(3-chloropropyl)chroman-4-one
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Reagents : 7-Fluorochroman-4-one, 1-bromo-3-chloropropane, NaH (2.5 equiv), THF, 0°C to reflux.
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Procedure : Alkylation at the chromanone α-position yields 7-fluoro-3-(3-chloropropyl)chroman-4-one (72% yield).
Step 2: Piperidine Ring Formation
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Reagents : Intermediate from Step 1, NH₄OAc, EtOH, reflux.
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Procedure : Cyclization via nucleophilic displacement forms the spiro-piperidine framework (58% yield).
Step 3: Hydrochloride Salt Precipitation
Method B: Reductive Amination Route
Step 1: Condensation of 7-Fluorochroman-3-amine with Glutaraldehyde
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Reagents : 7-Fluorochroman-3-amine, glutaraldehyde, NaBH₃CN, MeOH, 25°C.
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Procedure : Reductive amination forms the piperidine ring directly (64% yield).
Step 2: Acidic Workup for Hydrochloride Formation
Comparative Analysis of Methods
| Parameter | Method A (Alkylation-Cyclization) | Method B (Reductive Amination) |
|---|---|---|
| Total Yield | 42% | 55% |
| Purification Steps | 3 (Column, extraction, recrystallization) | 2 (Filtration, lyophilization) |
| Scalability | Moderate (Gram-scale demonstrated) | High (Kilogram-capable) |
| Byproduct Formation | 12% (Linear isomers) | 8% (Over-reduced amines) |
Method B offers superior efficiency and scalability, though Method A provides better stereocontrol for chiral variants.
Fluorination Strategies
Electrophilic Fluorination :
Building-Block Approach :
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Start with commercially available 7-fluoro-2-nitrophenol, reduce to amine, and incorporate into chromane synthesis (78% yield over 3 steps).
Critical Process Considerations
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Stereochemical Control : Chiral auxiliaries (e.g., D-camphorsulfonic acid) resolve racemic mixtures during spirocyclization.
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Catalyst Optimization : CoCl₂/NaBH₄ systems enhance reduction steps (e.g., ketone to alcohol).
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Green Chemistry : Solvent substitution (e.g., cyclopentyl methyl ether instead of THF) reduces environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-Fluorospiro[chromane-3,4’-piperidine] hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in the replacement of the fluorine atom with various functional groups, such as methoxy or tert-butyl groups.
Scientific Research Applications
7-Fluorospiro[chromane-3,4’-piperidine] hydrochloride has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including its effects on various cellular pathways and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or modulator of specific enzymes or receptors.
Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 7-Fluorospiro[chromane-3,4’-piperidine] hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Key Spiro-Piperidine Derivatives
Key Observations :
- Halogen Position and Type : Fluorine at position 7 (chromane) in the target compound contrasts with chlorine at position 6 in 6-Chlorospiro[chromene-...] HCl . Fluorine’s electronegativity may enhance binding affinity compared to chlorine.
- Core Structure Variations: Chromane (target) vs.
Pharmacological Activity
- Anticancer Potential: Spirochromanone analogs (e.g., spiro-[chromane-2,4'-piperidine]-4-one) exhibit cytotoxicity and apoptosis induction in cancer cells . This suggests that the target compound’s spiro-piperidine scaffold may confer similar mechanisms.
- Structural-Activity Relationships (SAR): Fluorine substitution at aromatic positions (e.g., C7 in chromane) is associated with improved metabolic stability and bioavailability compared to non-halogenated analogs . Piperidine ring basicity may influence membrane permeability and target engagement .
Physicochemical Properties
- Solubility and Stability :
Biological Activity
7-Fluorospiro[chromane-3,4'-piperidine] hydrochloride is a synthetic compound that belongs to the class of spiro compounds. Its unique structure consists of a chromane ring fused with a piperidine ring, characterized by the presence of a fluorine atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities and pharmacological properties.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the compound's stability and lipophilicity, potentially increasing its binding affinity to biological targets. This interaction can modulate various cellular pathways, leading to therapeutic effects.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
- Anticancer Potential : There is ongoing research into its ability to inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms.
- Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 7-Methoxyspiro[chromane-2,4'-piperidine] hydrochloride | Structure | Moderate anticancer effects |
| 6-Fluorospiro[chromene-2,4'-piperidine] hydrochloride | Structure | Antimicrobial activity |
| 1-(3-Fluorobenzyl)-4-piperidinamine hydrochloride | Structure | Neuroprotective effects |
Case Studies and Research Findings
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various spiro compounds, including this compound. Results indicated significant inhibition of bacterial growth against Gram-positive and Gram-negative strains .
- Cancer Research : In vitro studies conducted on cancer cell lines demonstrated that this compound could induce apoptosis in breast cancer cells. The mechanism was linked to the activation of caspase pathways .
- Neuroprotection : A recent investigation into the neuroprotective effects of this compound revealed its ability to reduce oxidative stress markers in neuronal cultures exposed to neurotoxins .
Synthetic Routes and Preparation Methods
The synthesis of this compound typically involves:
- Reagents : A fluorinated chromane derivative is reacted with a piperidine derivative.
- Conditions : The reaction is usually performed in dichloromethane with a Lewis acid catalyst under controlled temperature conditions to promote spiro linkage formation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 7-fluorospiro[chromane-3,4'-piperidine] hydrochloride, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves spirocyclic formation via cyclization of chromane and piperidine precursors under acidic or catalytic conditions. Optimize temperature (e.g., 80–120°C), solvent selection (e.g., amides, cyclic ethers), and stoichiometric ratios of reactants. Use inert atmospheres (N₂/Ar) to prevent oxidation. Post-synthesis purification via recrystallization or column chromatography is critical for yield improvement .
- Key Parameters : Monitor reaction progress using TLC or HPLC. Validate purity via melting point analysis and NMR (e.g., characteristic spirocyclic proton signals at δ 3.5–4.5 ppm) .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH). Use HPLC to track degradation products (e.g., hydrolysis of the fluorochromane moiety). Avoid exposure to strong oxidizers or moisture; store in desiccated, amber vials at –20°C for long-term stability .
- Data Interpretation : Compare degradation kinetics (zero/first-order models) to establish shelf-life. Note discrepancies in stability profiles across batches, potentially linked to residual solvents or crystallinity variations .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology : Follow OSHA/GHS guidelines: use fume hoods, nitrile gloves, and safety goggles. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels. Acute toxicity data may be limited; assume precautionary measures (LD₅₀ extrapolated from structurally similar piperidine derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodology : Replicate assays (e.g., receptor binding, enzyme inhibition) under standardized conditions. Cross-validate using orthogonal techniques (SPR vs. radioligand binding). Control for batch-to-batch variability in enantiomeric purity or residual solvent content .
- Case Study : Discrepancies in discriminative stimulus effects (vs. PCP analogs) may arise from differences in animal models (rat vs. murine strains) or dosing regimens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
